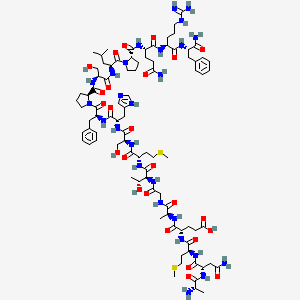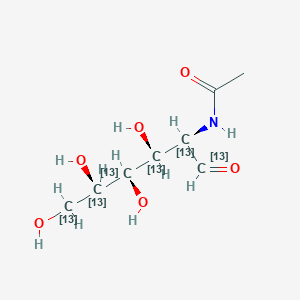
N-Acetyl-D-glucosamine-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-D-glucosamine-13C6: is a labeled derivative of N-Acetyl-D-glucosamine, an amino sugar and a derivative of glucose. This compound is significant in various biological systems and is used extensively in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies and tracing in biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetyl-D-glucosamine-13C6 can be synthesized through the chemical hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans and insects. The process involves the use of acid hydrolysis to break down chitin into its monomeric units, followed by acetylation to produce N-Acetyl-D-glucosamine. The incorporation of the 13C6 label is achieved through the use of 13C-labeled glucose as a starting material .
Industrial Production Methods: Industrial production of this compound typically involves enzymatic hydrolysis of chitin using chitinase enzymes. This method is preferred due to its higher yield and environmentally friendly nature compared to chemical hydrolysis. The process includes fermentation of chitinolytic bacteria, extraction of enzymes, and subsequent hydrolysis of chitin to produce the desired compound .
Chemical Reactions Analysis
Types of Reactions: N-Acetyl-D-glucosamine-13C6 undergoes various chemical reactions, including:
Oxidation: Can be oxidized to produce N-Acetyl-D-glucosaminic acid.
Reduction: Reduction reactions can convert it to N-Acetyl-D-glucosamine alcohol.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogenation reactions.
Major Products:
Oxidation: N-Acetyl-D-glucosaminic acid.
Reduction: N-Acetyl-D-glucosamine alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-Acetyl-D-glucosamine-13C6 is widely used in scientific research due to its stable isotope labeling, which allows for detailed metabolic studies and tracing in biochemical pathways. Some of its applications include:
Chemistry: Used in the study of carbohydrate chemistry and enzymatic reactions involving glucosamine derivatives.
Biology: Employed in metabolic labeling experiments to trace the incorporation and metabolism of glucosamine in biological systems.
Medicine: Utilized in research on osteoarthritis and other joint disorders due to its role in cartilage formation and repair.
Industry: Applied in the production of bio-based chemicals and materials from chitin and chitosan
Mechanism of Action
The mechanism of action of N-Acetyl-D-glucosamine-13C6 involves its incorporation into glycoproteins and glycosaminoglycans, which are essential components of the extracellular matrix in connective tissues. It plays a crucial role in the synthesis of hyaluronic acid, chondroitin sulfate, and other glycosaminoglycans, which are vital for maintaining the structural integrity and function of cartilage .
Comparison with Similar Compounds
N-Acetyl-D-glucosamine: The non-labeled version of the compound, widely used in similar applications but without the benefits of stable isotope labeling.
N-Acetyl-D-glucosamine-13C8,15N:
N-Acetyl-2-amino-2-deoxy-D-glucose: A derivative with similar chemical properties and applications
Uniqueness: N-Acetyl-D-glucosamine-13C6 is unique due to its stable isotope labeling, which allows for precise tracing and metabolic studies in various biological systems. This makes it an invaluable tool in research areas requiring detailed analysis of metabolic pathways and biochemical processes .
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
227.16 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(1,2,3,4,5,6-13C6)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i2+1,3+1,5+1,6+1,7+1,8+1 |
InChI Key |
MBLBDJOUHNCFQT-FFZFPVKZSA-N |
Isomeric SMILES |
CC(=O)N[13C@@H]([13CH]=O)[13C@H]([13C@@H]([13C@@H]([13CH2]O)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




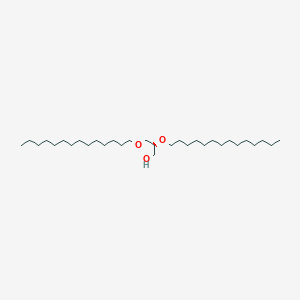
![(1S,4R,5R,9R,10R,12R,13S)-5,9-dimethyl-16-propan-2-yltetracyclo[10.2.2.01,10.04,9]hexadec-15-ene-5,13,14-tricarboxylic acid](/img/structure/B12393138.png)
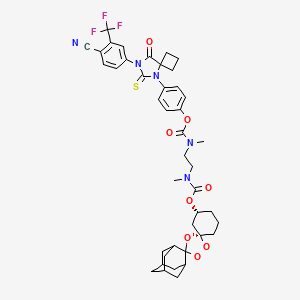
![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12393145.png)
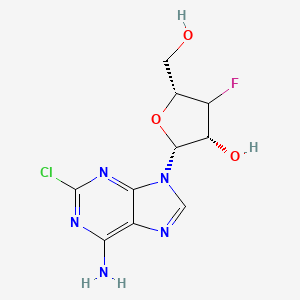
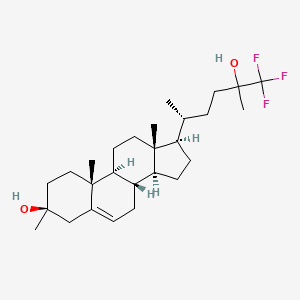
![[(1R,4Z,5S,6S,7S,11Z)-7-acetyloxy-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-5-yl] acetate](/img/structure/B12393168.png)


![(4-Phenylpiperidin-1-yl)-[4-(1,2,4-triazol-1-ylsulfonyl)phenyl]methanone](/img/structure/B12393202.png)
